L-Cysteine 15N

Vue d'ensemble

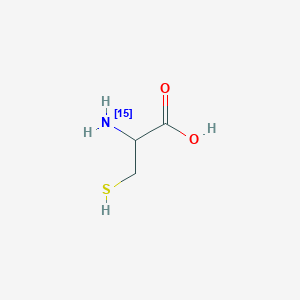

Description

L-Cysteine 15N is a stable isotope-labeled amino acid, specifically labeled with nitrogen-15. This compound is a derivative of L-Cysteine, an essential amino acid that contains a thiol group. The nitrogen-15 isotope is used in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its unique properties that allow for detailed molecular analysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine 15N typically involves the incorporation of nitrogen-15 into the amino group of L-Cysteine. This can be achieved through various synthetic routes, including:

Chemical Synthesis: Starting from a nitrogen-15 labeled precursor, such as ammonium chloride (15N), which is then incorporated into the amino acid structure through a series of chemical reactions.

Biosynthesis: Utilizing microorganisms that are cultured in a medium containing nitrogen-15 labeled compounds. These microorganisms incorporate the nitrogen-15 into their metabolic pathways, resulting in the production of this compound.

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered bacteria or yeast. These microorganisms are grown in a controlled environment with a nitrogen-15 enriched medium, allowing for the efficient incorporation of the isotope into the amino acid.

Analyse Des Réactions Chimiques

Types of Reactions: L-Cysteine 15N undergoes various chemical reactions, including:

Oxidation: The thiol group in this compound can be oxidized to form cystine, a dimer linked by a disulfide bond.

Reduction: Cystine can be reduced back to this compound using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a buffered solution.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Cystine (disulfide-linked dimer).

Reduction: this compound (monomer).

Substitution: Thioether derivatives.

Applications De Recherche Scientifique

L-Cysteine 15N is widely used in scientific research due to its stable isotope labeling, which allows for precise molecular studies. Some key applications include:

Chemistry: Used in NMR spectroscopy to study the structure and dynamics of proteins and peptides.

Biology: Employed in metabolic studies to trace nitrogen pathways and understand amino acid metabolism.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the production of labeled compounds for research and development in pharmaceuticals and biotechnology.

Mécanisme D'action

The mechanism of action of L-Cysteine 15N is similar to that of natural L-Cysteine. It acts as a precursor for the synthesis of glutathione, a critical antioxidant in cells. The thiol group in this compound participates in redox reactions, helping to maintain the cellular redox balance. Additionally, it is involved in the synthesis of proteins and other biomolecules, contributing to various metabolic pathways.

Comparaison Avec Des Composés Similaires

L-Cysteine 15N can be compared with other stable isotope-labeled amino acids, such as:

L-Cysteine 13C: Labeled with carbon-13, used for similar applications in NMR and mass spectrometry.

L-Methionine 15N: Another sulfur-containing amino acid labeled with nitrogen-15, used in metabolic studies.

L-Serine 15N: Labeled with nitrogen-15, used in studies of serine metabolism and protein synthesis.

Uniqueness: this compound is unique due to its thiol group, which allows it to participate in redox reactions and form disulfide bonds, making it particularly valuable in studies of protein structure and function.

Activité Biologique

L-Cysteine is a non-essential amino acid that plays crucial roles in various biological processes, including protein synthesis, detoxification, and the production of antioxidants. The stable isotope-labeled version, L-Cysteine 15N, has garnered attention in metabolic studies due to its utility in tracing metabolic pathways. This article focuses on the biological activity of this compound, emphasizing its metabolic roles, mechanisms of action, and implications in cellular processes.

Overview of this compound

This compound is a derivative of L-cysteine where nitrogen-15 (^15N) is incorporated into the amino acid structure. This isotopic labeling allows for precise tracking of cysteine metabolism in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR).

Metabolic Pathways

L-Cysteine undergoes various metabolic transformations within cells. In studies involving Entamoeba histolytica, stable-isotope-labeled L-Cysteine was shown to be rapidly metabolized into several metabolites, including thiazolidine-4-carboxylic acids and l-alanine. These transformations are crucial for cellular energy production and detoxification processes .

Table 1: Metabolites Derived from this compound in E. histolytica

| Metabolite | Description |

|---|---|

| Thiazolidine-4-carboxylic acid | Product of L-cysteine reaction with aldehydes |

| L-Alanine | Result of cysteine desulfurase activity |

| L-Cystine | Oxidized form of L-cysteine |

The incorporation of ^15N into these metabolites allows researchers to trace the flow of nitrogen through metabolic pathways, providing insights into amino acid metabolism under various conditions.

Role in Oxidative Stress Response

L-Cysteine plays a significant role in protecting cells from oxidative stress. It serves as a precursor for glutathione synthesis, a potent antioxidant. Research has demonstrated that supplementation with L-Cysteine can enhance the cellular defense mechanisms against reactive oxygen species (ROS), particularly in E. coli under aerobic conditions .

Case Study: L-Cysteine in E. coli

In a study involving starved E. coli cells, the addition of L-Cysteine resulted in significant decomposition of protein-bound dinitrosyl iron complexes (DNICs), which are known to be involved in oxidative stress responses. The decomposition was highly effective under aerobic conditions but minimal under anaerobic conditions, highlighting the necessity of oxygen for its biological activity .

Implications in Disease and Therapeutics

The unique properties of this compound have implications for understanding various diseases, particularly those related to oxidative stress and metabolic dysregulation.

Cancer Research

Recent studies have explored the potential of targeting cysteine metabolism in cancer therapy. By manipulating cysteine levels or its metabolic products, researchers aim to develop novel therapeutic strategies that exploit the vulnerabilities of cancer cells to oxidative stress .

Table 2: Therapeutic Potential of Targeting Cysteine Metabolism

Propriétés

Numéro CAS |

204523-09-1 |

|---|---|

Formule moléculaire |

C3H7NO2S |

Poids moléculaire |

122.15 g/mol |

Nom IUPAC |

(2R)-2-(15N)azanyl-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i4+1 |

Clé InChI |

XUJNEKJLAYXESH-GZPBOPPUSA-N |

SMILES |

C(C(C(=O)O)N)S |

SMILES isomérique |

C([C@@H](C(=O)O)[15NH2])S |

SMILES canonique |

C(C(C(=O)O)N)S |

Synonymes |

(R)-2-Amino-3-mercaptopropanoic-15N Acid; (R)-Cysteine-15N; 2-Amino-3-mercaptopropionic-15N Acid; Cystein; Cysteine-15N; Half-cystine-15N; L-(+)-Cysteine-15N; 3-Mercapto-L-alanine-15N; L-Cys-15N; Thioserine-15N; β-Mercaptoalanine-15N; H-Cys-OH-15N; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.